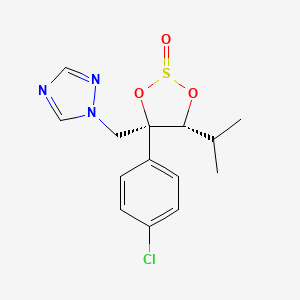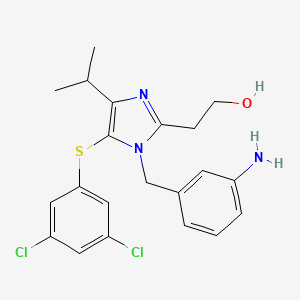
2-(3,4-Dihydroxy-1,5-heptadienyl)-6-hydroxybenzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,4-Dihydroxy-1,5-heptadienyl)-6-hydroxybenzaldehyde is an organic compound with the molecular formula C14H18O4. It is characterized by the presence of hydroxyl groups and a benzaldehyde moiety, making it a compound of interest in various chemical and biological studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dihydroxy-1,5-heptadienyl)-6-hydroxybenzaldehyde typically involves multi-step organic reactions. One common method includes the aldol condensation of appropriate aldehyde and ketone precursors, followed by selective hydroxylation and deprotection steps. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
2-(3,4-Dihydroxy-1,5-heptadienyl)-6-hydroxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or quinones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring and the heptadienyl chain.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Catalysts: Palladium on carbon (Pd/C), platinum (Pt).
Major Products Formed
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学的研究の応用
2-(3,4-Dihydroxy-1,5-heptadienyl)-6-hydroxybenzaldehyde has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases related to oxidative stress.
Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals.
作用機序
The mechanism by which 2-(3,4-Dihydroxy-1,5-heptadienyl)-6-hydroxybenzaldehyde exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing various biochemical pathways. The benzaldehyde moiety can interact with nucleophiles, affecting cellular processes.
類似化合物との比較
Similar Compounds
- 2-(3,4-Dihydroxy-1,5-heptadienyl)-6-hydroxybenzyl alcohol
- 2-(3,4-Dihydroxy-1,5-heptadienyl)-6-hydroxybenzoic acid
Uniqueness
2-(3,4-Dihydroxy-1,5-heptadienyl)-6-hydroxybenzaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a balance of stability and reactivity, making it valuable in various research and industrial applications.
特性
CAS番号 |
24868-59-5 |
|---|---|
分子式 |
C14H16O4 |
分子量 |
248.27 g/mol |
IUPAC名 |
2-[(1E,5E)-3,4-dihydroxyhepta-1,5-dienyl]-6-hydroxybenzaldehyde |
InChI |
InChI=1S/C14H16O4/c1-2-4-13(17)14(18)8-7-10-5-3-6-12(16)11(10)9-15/h2-9,13-14,16-18H,1H3/b4-2+,8-7+ |
InChIキー |
YUQDGJSYYKKISE-XOPXCKKHSA-N |
異性体SMILES |
C/C=C/C(C(/C=C/C1=C(C(=CC=C1)O)C=O)O)O |
正規SMILES |
CC=CC(C(C=CC1=C(C(=CC=C1)O)C=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


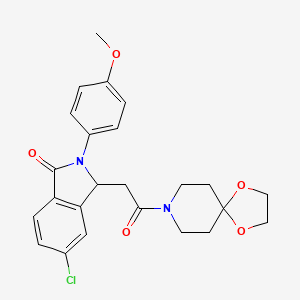
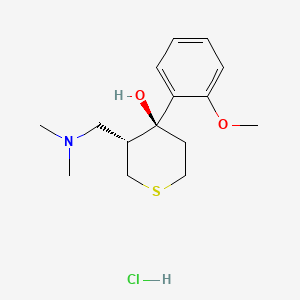
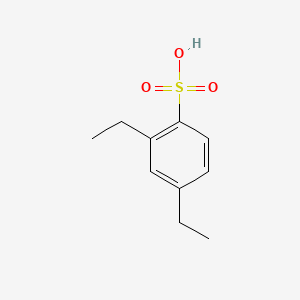
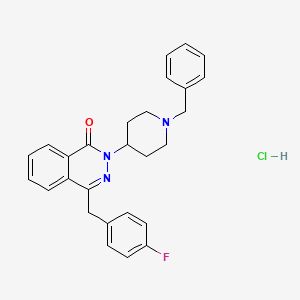

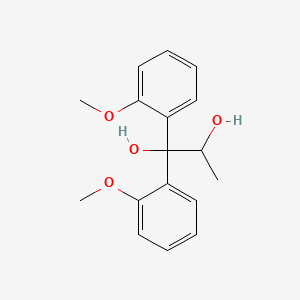
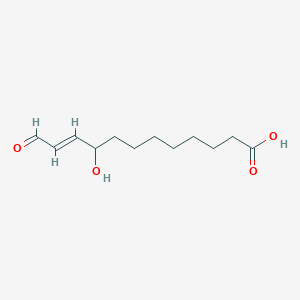
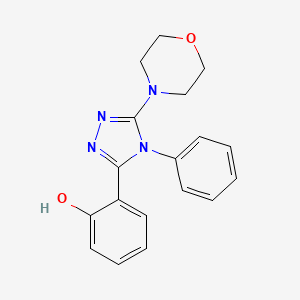

![17-[bis(prop-2-enyl)amino]-11-oxo-14-oxa-3,10-diazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(21),2,4,6,8,12,15(20),16,18-nonaene-12-carbonitrile](/img/structure/B12705336.png)

